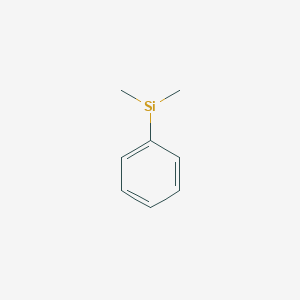

Dimethylphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKHZBFJHONJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871805 | |

| Record name | Benzene, (dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-77-8 | |

| Record name | Benzene, (dimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (dimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Dimethylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylsilane (CAS No. 766-77-8), a prominent organosilicon compound, is a versatile reagent and precursor in a multitude of chemical syntheses, including silicone polymers, coatings, and drug delivery systems.[1] Its unique molecular structure, featuring a silicon atom bonded to two methyl groups and a phenyl group, imparts desirable properties such as enhanced thermal stability, hydrophobicity, and specific reactivity.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its key chemical reactions. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this compound.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][3] A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂Si | [1][4] |

| Molecular Weight | 136.27 g/mol | [1][5] |

| CAS Number | 766-77-8 | [1][3][5] |

| Appearance | Clear colorless liquid | [1][3] |

| Density | 0.889 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 157 °C at 744 mmHg | [5][6][7] |

| Refractive Index | n20/D 1.497 | [5][6][8] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ether, benzene); Insoluble in water.[7] | [7] |

| Flash Point | 35 °C (95 °F) | [7][9] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors characteristic of organosilanes, making it a valuable reagent in organic synthesis.

Hydrosilylation

One of the most significant reactions of this compound is hydrosilylation, the addition of the Si-H bond across a carbon-carbon double or triple bond. This reaction, typically catalyzed by transition metal complexes, is fundamental in the synthesis of silicone polymers and for creating modified silicone materials with enhanced properties.[2][10][11] this compound can be used to introduce the dimethylphenylsilyl group into organic molecules, which can impart increased thermal stability and hydrophobicity.[2]

Reducing Agent

In combination with an acid or a fluoride ion source, this compound can act as a reducing agent for various functional groups.[7] For instance, it is used in the reduction of aldehydes and ketones.[7]

Synthesis of Enol Ethers

This compound is also employed as a reagent in the synthesis of enol ethers, which are important intermediates in organic chemistry.[3][5][7][8][12]

Precursor to Silicone Polymers

As a key intermediate, this compound is utilized in the production of silicone polymers. It can act as a monomer or as a cross-linking agent to create three-dimensional networks in silicone elastomers, thereby enhancing their mechanical properties and thermal stability.[1][2]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the methyl protons and the phenyl protons. The Si-H proton typically appears as a multiplet. | [13][14] |

| ¹³C NMR | Resonances for the methyl carbons and the distinct carbons of the phenyl ring. | [15][16] |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. | [15][17] |

| Infrared (IR) | Characteristic absorption bands for Si-H, C-H (aromatic and aliphatic), and Si-C stretching vibrations. | [4][18][19] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns. | [4][19] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical and spectroscopic properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and dichlorodimethylsilane.[6][20]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Dichlorodimethylsilane

-

n-Pentane

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.[6]

-

After the initial exothermic reaction subsides, reflux the mixture for 1-2 hours to ensure the complete formation of phenylmagnesium bromide.[6]

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the cooled Grignard reagent as quickly as possible while maintaining the temperature.[6]

-

After the addition is complete, reflux the reaction mixture with vigorous stirring for 48 hours.[6]

-

Cool the mixture to room temperature and add n-pentane.[6]

-

Filter the solution to remove magnesium salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.[6]

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Determination of Physical Properties

Caption: Experimental workflow for determining the physical properties of this compound.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or Thiele tube

-

Stirring bar and stir plate (optional)

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the test tube.[1][2]

-

Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Secure the test tube to a thermometer.

-

Heat the apparatus gently.[3]

-

Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.[1][3]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of the clean and dry pycnometer (or graduated cylinder).[9][21]

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Measure the mass of the filled pycnometer.[21]

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]

Apparatus:

-

Abbe refractometer

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Adjust the refractometer to bring the dividing line between the light and dark fields into focus at the crosshairs.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-25 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22]

-

Ensure the sample is free of any solid particles by filtering if necessary.[22]

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.[23]

Sample Preparation:

-

Place a drop of this compound onto a salt plate (e.g., KBr or NaCl).[5][24]

-

Place a second salt plate on top to create a thin liquid film between the plates.[5]

Data Acquisition:

-

Place the sample holder with the salt plates into the FTIR spectrometer.

-

Acquire a background spectrum (of the empty salt plates).

-

Acquire the sample spectrum.[24] The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).[16][25]

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.[16]

-

The sample is vaporized and separated on the GC column.

-

The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.[26]

Key Chemical Reactions

Caption: Diagram illustrating the primary chemical reactions of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[9][19] It should be handled in a well-ventilated area, away from ignition sources.[27] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[27] Store in a tightly closed container in a cool, dry, and well-ventilated place.[27] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its well-defined physical properties and versatile chemical reactivity make it an indispensable tool in organic synthesis and materials science. This guide has provided a comprehensive overview of its core characteristics, along with detailed protocols for its synthesis and characterization, to aid researchers and professionals in its effective and safe utilization.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 9. matestlabs.com [matestlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. mt.com [mt.com]

- 13. scribd.com [scribd.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. Spectroscopic method for measuring refractive index [opg.optica.org]

- 16. uoguelph.ca [uoguelph.ca]

- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 18. rsc.org [rsc.org]

- 19. mt.com [mt.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. quora.com [quora.com]

- 22. NMR Sample Preparation [nmr.chem.umn.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. Sample preparation GC-MS [scioninstruments.com]

- 26. memphis.edu [memphis.edu]

- 27. web.mit.edu [web.mit.edu]

Synthesis of High-Purity Dimethylphenylsilane from Chlorosilanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity dimethylphenylsilane from chlorosilane precursors. This compound is a versatile reagent in organic synthesis, and its purity is paramount for applications in pharmaceutical and materials science. This document details the primary synthetic methodologies, purification strategies, and experimental protocols to achieve high-purity this compound.

Introduction

This compound [(CH₃)₂C₆H₅SiH] is a key organosilicon compound utilized in a variety of chemical transformations, including hydrosilylation reactions, reduction of functional groups, and as a protecting group. The presence of impurities can significantly impact reaction outcomes, catalyst performance, and the integrity of final products. Therefore, robust and well-characterized synthetic and purification methods are essential. This guide focuses on two principal routes for the synthesis of this compound from readily available chlorosilanes: the Grignard reaction and reduction pathways.

Synthetic Pathways

The two main strategies for synthesizing this compound from chlorosilanes are through the reaction of a Grignard reagent with a suitable chlorosilane or by the reduction of a chlorothis compound.

Grignard Reaction Route

The Grignard reaction offers a versatile method for forming the silicon-carbon bond. This approach can utilize either dichlorodimethylsilane or chlorothis compound as the starting material.

Route A: From Dichlorodimethylsilane

In this method, phenylmagnesium bromide, prepared from bromobenzene and magnesium, is reacted with dichlorodimethylsilane. The Grignard reagent displaces one of the chloride ions on the silicon atom. The resulting chlorothis compound can then be reduced in a subsequent step to yield this compound.

Route B: From Chlorothis compound

A more direct approach involves the synthesis of chlorothis compound first, followed by its reduction. Chlorothis compound can be synthesized by reacting dichlorodimethylsilane with phenylmagnesium bromide.[1]

dot

Caption: Grignard reaction pathway for this compound synthesis.

Reduction Route

The direct reduction of chlorothis compound is a common and efficient method to produce this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.

dot

Caption: Direct reduction pathway for this compound synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of high-purity this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis of Chlorothis compound via Grignard Reaction[1]

This protocol describes the synthesis of the intermediate, chlorothis compound, from dichlorodimethylsilane.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Dichlorodimethylsilane

-

n-Pentane

Procedure:

-

Prepare phenylmagnesium bromide by adding a solution of bromobenzene in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

After the Grignard reagent formation is complete, cool the mixture to 0°C.

-

Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, reflux the reaction mixture for 24 hours.

-

Cool the mixture to room temperature and add n-pentane to precipitate magnesium salts.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

The crude chlorothis compound can be purified by distillation.

Synthesis of this compound by Reduction of Chlorothis compound[1]

Materials:

-

Chlorothis compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

Procedure:

-

Under a nitrogen atmosphere, add a solution of chlorothis compound in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Heat the mixture to reflux for 22 hours.

-

Cool the reaction mixture and carefully quench with water.

-

Perform a standard aqueous workup.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent by distillation.

-

The crude this compound is then purified by fractional distillation to obtain the high-purity product.

Purification of this compound

Achieving high purity is critical. The primary method for purifying this compound is fractional distillation. However, certain impurities may have boiling points close to the product, necessitating chemical treatment prior to distillation.

A common impurity in syntheses starting from chlorosilanes is the corresponding siloxane (e.g., 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane), which can be formed by the reaction of the chlorosilane with trace amounts of water.[2]

Chemical Treatment for Siloxane Removal: A method for removing diphenyl siloxane impurities involves treatment with a boron trifluoride complex, such as boron trifluoride etherate.[2] This process cleaves the Si-O-Si bond of the siloxane, converting the high-boiling impurity into lower-boiling species that can be more easily separated by distillation.

dot

Caption: General workflow for the purification of this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of Chlorothis compound from Dichlorodimethylsilane

| Parameter | Value | Reference |

| Starting Material | Dichlorodimethylsilane | [1] |

| Reagent | Phenylmagnesium bromide | [1] |

| Solvent | Diethyl ether | [1] |

| Reaction Time | 24 hours (reflux) | [1] |

| Yield | Not specified | [1] |

Table 2: Synthesis of this compound via Reduction

| Parameter | Value | Reference |

| Starting Material | Chlorothis compound | [1] |

| Reagent | Lithium aluminum hydride | [1] |

| Solvent | Diethyl ether | [1] |

| Reaction Time | 22 hours (reflux) | [1] |

| Yield | 93% | [1] |

| Purity | >98% (after distillation) | [3][4] |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 157 °C at 744 mmHg | [3][4] |

| Density | 0.889 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.497 | [3][4] |

Conclusion

The synthesis of high-purity this compound from chlorosilanes can be reliably achieved through either a Grignard reaction followed by reduction, or a direct reduction of chlorothis compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Attaining high purity necessitates careful experimental technique, the use of anhydrous conditions, and effective purification methods, primarily fractional distillation, which can be augmented by chemical treatment to remove persistent impurities like siloxanes. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to produce high-quality this compound for their synthetic needs.

References

Spectroscopic Data Analysis of Dimethylphenylsilane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Dimethylphenylsilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. For this compound (C₈H₁₂Si), both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals from the methyl protons and the aromatic protons of the phenyl group, as well as the silicon-hydride proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 - 7.65 | Multiplet | 2H | ortho-Protons (Aromatic) |

| ~7.35 - 7.45 | Multiplet | 3H | meta- & para-Protons (Aromatic) |

| ~4.35 | Septet | 1H | Si-H |

| ~0.30 | Doublet | 6H | Si-(CH₃)₂ |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Cipso (Aromatic) |

| ~133.5 | Cortho (Aromatic) |

| ~129.5 | Cpara (Aromatic) |

| ~128.0 | Cmeta (Aromatic) |

| ~ -3.0 | Si-(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound, typically run as a neat liquid film, shows characteristic bands for Si-H, C-H, and Si-C bonds, as well as aromatic C-C stretching.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch |

| ~2125 | Strong | Si-H Stretch |

| ~1428 | Strong | Si-CH₃ Bending |

| ~1250 | Strong | Si-CH₃ Bending |

| ~1115 | Strong | Si-Ph Stretch |

| ~830 | Strong | Si-C Stretch |

| ~730, 695 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.[4]

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~50 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - CH₃]⁺ |

| 105 | ~15 | [C₆H₅Si]⁺ |

| 58 | ~35 | [(CH₃)₂SiH]⁺ |

Experimental Protocols

4.1. NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts.[5]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker instrument operating at 300 or 400 MHz for ¹H.[5]

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For organosilicon compounds, specific techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance the signal for the less sensitive ²⁹Si nucleus if desired.[6] The number of scans is adjusted to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS at 0 ppm.

4.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a simple and common method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and pressed together to form a thin film.[2]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.

4.3. Mass Spectrometry (GC-MS)

-

Sample Preparation: For volatile liquids like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[8] The sample is diluted in a volatile organic solvent (e.g., dichloromethane or diethyl ether) before injection into the GC system.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used. The GC separates the components of the sample before they enter the MS.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of compound, typically using an energy of 70 eV.[7]

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert carrier gas (e.g., helium). The separated this compound then enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Molecular Structure of Dimethylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethylphenylsilane

This compound, with the chemical formula C₆H₅SiH(CH₃)₂, is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a hydrogen atom.[1][2] Its unique combination of a bulky aromatic ring and smaller alkyl groups attached to a central silicon atom imparts specific steric and electronic properties that make it a valuable reagent and building block in organic synthesis and materials science.[3][4] Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel catalysts, and developing new materials.

Molecular Structure and Geometry

The central silicon atom in this compound is sp³ hybridized, leading to a tetrahedral geometry around the silicon center. The substituents—a phenyl group, two methyl groups, and a hydrogen atom—are arranged at the vertices of this tetrahedron.

Bond Lengths and Angles: An Extrapolative Approach

Direct experimental data from techniques such as gas-phase electron diffraction (GED) or microwave spectroscopy for this compound are not available in published literature. However, we can infer the approximate bond lengths and angles by examining data from closely related molecules, such as diphenylsilane, and from the general principles of covalent bonding.

For instance, a gas-phase study of diphenylsilane revealed a C-Si-C bond angle of 109.6(2)°, which is very close to the ideal tetrahedral angle of 109.5°.[5] The Si-C(phenyl) bond length in diphenylsilane was determined to be 1.855(9) Å.[5] It is expected that the Si-C(phenyl) bond in this compound will be of a similar length. The Si-C(methyl) bond lengths are anticipated to be slightly shorter than the Si-C(phenyl) bond due to the different hybridization of the carbon atoms (sp³ vs. sp²). The C-Si-C bond angle involving the two methyl groups is likely to be slightly smaller than the ideal tetrahedral angle due to steric repulsion from the larger phenyl group, while the C(phenyl)-Si-C(methyl) angles may be slightly larger.

Table 1: Estimated Molecular Geometry of this compound

| Parameter | Expected Value Range | Rationale |

| Bond Lengths (Å) | ||

| Si-C(phenyl) | 1.85 - 1.87 | Based on experimental data for diphenylsilane and other phenylsilanes.[5] |

| Si-C(methyl) | 1.84 - 1.86 | Expected to be slightly shorter than Si-C(phenyl) bonds. |

| Si-H | 1.48 - 1.50 | Typical Si-H bond length in silanes. |

| C-C (in phenyl ring) | ~1.40 | Average C-C bond length in an aromatic ring. |

| C-H (in phenyl ring) | ~1.09 | Typical aromatic C-H bond length. |

| C-H (in methyl group) | ~1.10 | Typical aliphatic C-H bond length. |

| Bond Angles (°) | ||

| C(methyl)-Si-C(methyl) | 107 - 109 | May be slightly compressed from the ideal tetrahedral angle due to steric hindrance from the phenyl group. |

| C(phenyl)-Si-C(methyl) | 109 - 111 | May be slightly expanded from the ideal tetrahedral angle to accommodate the bulky phenyl group. |

| H-Si-C | 108 - 110 | Expected to be close to the tetrahedral angle. |

| Si-C-C (phenyl) | ~120 | Reflects the sp² hybridization of the carbon atom in the phenyl ring. |

| H-C-H (methyl) | ~109.5 | Typical tetrahedral angle for an sp³ hybridized carbon. |

Disclaimer: The values presented in this table are estimations based on data from analogous compounds and established chemical principles. They are not experimentally determined values for this compound.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the phenyl group around the Si-C bond and the rotation of the methyl groups around their respective Si-C bonds. The barrier to rotation of the silyl group in phenylsilanes is influenced by electronic effects, such as hyperconjugation between the Si-H or Si-C bonds and the π-system of the phenyl ring.[6] For phenylsilane, the staggered conformation is the most stable in the S1 electronic state, while the eclipsed conformation is more stable in the cation ground state.[5] A similar interplay of steric and electronic factors would govern the preferred conformation of this compound.

Methodologies for Structural Determination

The precise determination of molecular structures in the gas phase, free from intermolecular interactions, is typically achieved through a combination of experimental techniques and computational methods.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED): This technique involves passing a high-energy beam of electrons through a gaseous sample of the molecule. The electrons are diffracted by the atoms in the molecules, producing a diffraction pattern that can be analyzed to determine the internuclear distances and, consequently, the bond lengths, bond angles, and torsional angles of the molecule.

-

Microwave Spectroscopy: This high-resolution spectroscopic technique measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its geometry. For complex molecules, the analysis of the spectra of different isotopologues is often necessary to determine a complete and unambiguous structure.[5]

Computational Methods

In the absence of experimental data, or to complement it, ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting molecular structures and properties.

-

Ab initio Calculations: These methods solve the Schrödinger equation from first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometries.[6]

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the many-electron wavefunction. Functionals such as B3LYP are widely used to predict molecular geometries with a good balance of accuracy and computational cost.[5]

Visualization of Molecular Structure

The following diagram illustrates the key structural relationships and steric considerations within the this compound molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound = 98 766-77-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the complex chemistry using dimethylsilane as a precursor gas in hot wire chemical vapor deposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Insights Into the Gas‐Phase Structure and Internal Dynamics of Diphenylsilane: A Broadband Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Thermal Stability and Decomposition Products of Dimethylphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylsilane (DMPS) is an organosilane of significant interest across various scientific and industrial domains, including its use as a reagent in organic synthesis and as a precursor for silicone-based materials.[1] Its chemical structure, featuring both methyl and phenyl groups attached to a silicon atom, imparts unique properties that can enhance the thermal stability of polymers.[1] Understanding the intrinsic thermal stability of DMPS and the nature of its decomposition products is crucial for its safe handling, process optimization, and the development of advanced materials with tailored thermal properties.

Thermal Stability Analysis: Methodologies and Expected Behavior

The thermal stability of a compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. For organosilanes, TGA can reveal the temperature at which the compound begins to degrade and volatilize.

Expected TGA Profile for this compound:

Based on the analysis of related silicone resins containing phenyl groups, it is anticipated that this compound will exhibit good thermal stability. Silicone resins containing trifluorovinyl ether and phenyl groups have shown decomposition onset temperatures (T5%, temperature at 5% mass loss) ranging from 374 °C to 461 °C under a nitrogen atmosphere.[2] Therefore, it is reasonable to expect the onset of decomposition for this compound to be in a similar high-temperature range. The final residual mass at the end of the analysis will depend on the extent of char formation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, which can be endothermic or exothermic. For this compound, DSC can be used to determine its boiling point and to identify the temperatures at which decomposition reactions occur, along with the associated enthalpy changes.

Decomposition Product Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To identify the chemical species formed during thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Expected Decomposition Products of this compound:

The thermal decomposition of phenyl-substituted silanes and siloxanes typically involves the cleavage of Si-C and Si-H bonds, as well as potential rearrangement reactions. Based on studies of similar compounds, the pyrolysis of this compound is expected to produce a complex mixture of products, including:

-

Benzene: From the cleavage of the silicon-phenyl bond.

-

Methane: From the cleavage of silicon-methyl bonds.

-

Various silane and siloxane fragments: Resulting from rearrangements and intermolecular reactions of the initial decomposition products. These may include species with varying numbers of phenyl and methyl groups.

-

Higher molecular weight aromatic compounds: Formed through secondary reactions of the initial products.

Data Presentation

While specific quantitative data for this compound is not available, the following tables provide a framework for how such data would be presented and includes data for related compounds to offer a comparative context.

Table 1: Thermal Stability Data from Thermogravimetric Analysis (TGA)

| Compound | Onset Decomposition Temp. (T5%, °C) | Temperature of Max. Decomposition Rate (°C) | Residual Mass at 800 °C (%) | Atmosphere |

| This compound (Expected) | Data not available | Data not available | Data not available | Inert (N2 or Ar) |

| F-SR-1 (Silicone Resin)[2] | 374 | - | - | N2 |

| F-SR-4 (Silicone Resin)[2] | 461 | - | - | N2 |

Table 2: Thermal Decomposition Products Identified by Pyrolysis-GC/MS

| Compound | Pyrolysis Temperature (°C) | Major Decomposition Products |

| This compound (Postulated) | 600 - 1000 | Benzene, Methane, various methylphenylsilanes, cyclic siloxanes |

| Polystyrene[3] | 350 | Styrene, Benzaldehyde, Toluene |

| Poly(phenyl-substituted siloxanes)[4] | 700 | Benzene, Phenyl-containing siloxane fragments |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for the specific instrumentation and sample characteristics.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record mass loss as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition (often reported as T5%, the temperature at which 5% mass loss occurs), the peak decomposition temperature (from the first derivative of the TGA curve, DTG), and the final residual mass.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).

-

Ramp to a temperature above the expected decomposition range (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis: Identify endothermic and exothermic peaks corresponding to phase transitions (boiling) and decomposition events. Integrate the peaks to determine the enthalpy changes.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Instrument Preparation: Condition the pyrolyzer, GC column, and MS detector according to the manufacturer's instructions.

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup or tube.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: A typical starting point is 750 °C.

-

Pyrolysis Time: 15-30 seconds.

-

Interface Temperature: Maintain at a high temperature (e.g., 300 °C) to prevent condensation of pyrolysis products.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Experimental Workflows

Postulated Decomposition Pathway

Conclusion

While direct experimental data on the thermal stability and decomposition products of this compound is currently limited in publicly accessible literature, this guide provides a robust framework for its evaluation. Based on the behavior of structurally similar organosilanes and silicone polymers, this compound is expected to exhibit high thermal stability. Its decomposition is likely to proceed through the cleavage of Si-C and Si-H bonds, leading to the formation of benzene, methane, and a variety of other silicon-containing fragments. The detailed experimental protocols provided herein for TGA, DSC, and Py-GC/MS offer a clear path for researchers to obtain the specific quantitative data necessary for their applications. Further experimental investigation is warranted to definitively characterize the thermal properties of this important organosilane compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dimethylphenylsilane: CAS Number and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive data and safety protocols for Dimethylphenylsilane (CAS No. 766-77-8), a versatile organosilicon compound utilized in various industrial and research applications, including silicone polymers, coatings, and electronics.[1] This document aims to furnish researchers, scientists, and drug development professionals with the critical information necessary for its safe handling, storage, and disposal.

Chemical Identification and Properties

This compound, also known as Phenyldimethylsilane, is a colorless liquid with an aromatic odor.[2] Its fundamental identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 766-77-8 | [1][3][4][5] |

| EC Number | 212-170-5 | |

| Molecular Formula | C₈H₁₂Si | [1][4][5] |

| IUPAC Name | dimethyl(phenyl)silane | [3][5] |

| Synonyms | Phenyldimethylsilane | [1][2][6] |

| InChI Key | ZISUALSZTAEPJH-UHFFFAOYSA-N | [4] |

| SMILES | C--INVALID-LINK--c1ccccc1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 136.27 g/mol | [1][4][5] |

| Appearance | Clear colorless liquid | [1][3] |

| Density | 0.889 g/mL at 25 °C | [1] |

| Boiling Point | 157 °C at 744 mmHg | [4] |

| Flash Point | 35 °C (95 °F) | [4] |

| Refractive Index | n20/D 1.497 | [4] |

| Water Solubility | Not miscible | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[5][6] It is crucial to be aware of its potential hazards to ensure safe handling in a laboratory or industrial setting.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[5] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[2] |

Signal Word: Warning

Hazard Pictogram:

-

GHS02: Flame

Safety Handling and Experimental Protocols

Strict adherence to safety protocols is paramount when working with this compound. The following sections outline the necessary precautions and procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7]

-

Skin and Body Protection: A lab coat or other suitable protective clothing is required.[6][7]

-

Respiratory Protection: If working in a poorly ventilated area or if inhalation is a risk, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[6][7]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Grounding: To prevent static discharge, which can ignite flammable vapors, all containers and receiving equipment must be properly grounded and bonded.[6][7]

-

Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is essential in areas where this compound is handled and stored.[6][7]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6][7]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep in an area designated for flammable liquids.[6]

-

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[8]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6][8]

-

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [6][7] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. | [6][7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. | [6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention. | [6][7] |

Fire-Fighting Measures

This compound is a flammable liquid, and appropriate fire-fighting measures must be understood.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

In the case of a spill, the following steps should be taken to mitigate the hazard.

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6]

-

Personal Protection: Wear appropriate PPE during cleanup.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of in accordance with all applicable federal, state, and local regulations.[6] It is considered hazardous waste.[2] Do not dispose of it down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. L04558.09 [thermofisher.com]

- 4. This compound | 766-77-8 [chemicalbook.com]

- 5. This compound | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Dimethylphenylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of dimethylphenylsilane, a versatile organosilicon compound. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing comprehensive qualitative solubility information, general principles governing its solubility, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction

This compound ((CH₃)₂C₆H₅SiH) is a key organosilane intermediate utilized in a variety of chemical transformations, including hydrosilylation reactions, reduction of functional groups, and as a precursor for silicone polymers.[1] Its physical state as a liquid at room temperature necessitates a thorough understanding of its solubility in common organic solvents for its effective handling, reaction optimization, and purification. This guide outlines the known solubility profile of this compound and provides methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂Si | [2] |

| Molecular Weight | 136.27 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.889 g/mL at 25 °C | [2] |

| Boiling Point | 157 °C at 744 mmHg | [2] |

| Refractive Index | n20/D 1.497 | [2] |

Solubility of this compound

Qualitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily accessible literature. However, qualitative assessments indicate that it is soluble in a variety of common organic solvents and is insoluble in water.[1] This behavior is consistent with its chemical structure, which features a nonpolar phenyl group and two methyl groups, rendering the molecule predominantly nonpolar.

Table 2 summarizes the qualitative solubility of this compound in various solvents.

| Solvent | Chemical Formula | Polarity | Solubility | Reference |

| Chloroform | CHCl₃ | Polar aprotic | Soluble | [1] |

| 1,2-Dichloroethane | C₂H₄Cl₂ | Polar aprotic | Soluble | [1] |

| Benzene | C₆H₆ | Nonpolar | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble | [1] |

| Acetone | C₃H₆O | Polar aprotic | Soluble | [1] |

| Dioxane | C₄H₈O₂ | Polar aprotic | Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | [1] |

| Water | H₂O | Polar protic | Insoluble | [1] |

Factors Influencing Solubility

The solubility of silanes, including this compound, is governed by the principle of "like dissolves like."[3] The low polarity of the silicon-hydrogen bond and the presence of the nonpolar phenyl and methyl groups result in favorable interactions with nonpolar and moderately polar aprotic solvents.

The general trend for silane solubility is better performance in organic solvents compared to aqueous solutions. Factors such as temperature and pressure can also influence solubility, with solubility generally increasing with temperature.[3]

Experimental Protocols for Solubility Determination

The following sections provide detailed experimental methodologies for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Method 1: Isothermal Shake-Flask Method

This is a classical and reliable method for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with airtight caps

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Add a known volume of the organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample by a validated GC or HPLC method to determine the concentration of this compound.

-

The solubility is expressed as g/100 mL or mol/L.

Method 2: Visual Miscibility Titration

This method provides a rapid, albeit less precise, determination of miscibility or the solubility limit.

Principle: The solute is titrated into a known volume of the solvent until the solution becomes turbid, indicating phase separation and the solubility limit has been exceeded.

Apparatus:

-

Burette

-

Magnetic stirrer and stir bar

-

Glass beaker or flask

-

Light source for observing turbidity

Procedure:

-

Place a known volume of the organic solvent into a beaker with a magnetic stir bar.

-

Position the beaker on a magnetic stirrer and begin gentle agitation.

-

Slowly add this compound from a burette to the solvent.

-

Continuously observe the solution against a light source for the first sign of persistent turbidity.

-

Record the volume of this compound added when turbidity is first observed.

-

The solubility can be calculated based on the volume of this compound added to the known volume of solvent.

Logical Relationships in Solubility

The solubility of this compound is fundamentally linked to the polarity of the solvent. A conceptual diagram illustrating this relationship is provided below.

Conclusion

This compound exhibits good solubility in a range of common nonpolar and polar aprotic organic solvents, while it is insoluble in water. This solubility profile is a direct consequence of its molecular structure. Although precise quantitative solubility data is not widely published, the experimental protocols detailed in this guide provide robust methods for its determination in a laboratory setting. A thorough understanding of its solubility is paramount for the successful application of this compound in research and development.

References

A Technical Guide to Dimethylphenylsilane: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylsilane (DMPS), a versatile organosilane reagent, plays a crucial role in modern organic synthesis and materials science. Its unique combination of a reactive silicon-hydride bond and the steric and electronic influence of its phenyl and methyl substituents makes it a valuable tool for a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial landscape of this compound, including its suppliers and available purity grades. Furthermore, it details key experimental protocols for its synthesis and its application in hydrosilylation, reduction reactions, and as a protecting group for alcohols. The guide also presents reaction pathways and experimental workflows through clear, structured diagrams to facilitate a deeper understanding of its chemical behavior.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to the needs of both academic research and industrial-scale production. The purity of commercially available DMPS is typically determined by gas chromatography (GC) and is offered in several grades to suit different applications. Higher purity grades are essential for sensitive catalytic reactions where trace impurities could interfere with the desired chemical transformation.

Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.

| Supplier | Purity Grade(s) | Notes |

| Sigma-Aldrich (Merck) | ≥98% | A widely cited supplier for research-grade chemicals. |

| Thermo Scientific (Alfa Aesar) | 97%, ≥96% | Offers various grades suitable for a range of synthetic applications.[1][2] |

| Chem-Impex | ≥98% (GC) | Provides DMPS for research and development purposes.[3] |

| TCI America | Not specified | A supplier of fine chemicals for research. |

| Gelest | Not specified | Specializes in silicon and organosilicon compounds. |

| Strem Chemicals | Not specified | Offers high-purity inorganic and organometallic chemicals. |

| Oakwood Chemical | Not specified | A supplier of a wide range of organic compounds. |

| NINGBO INNO PHARMCHEM CO.,LTD. | Not specified | A supplier for advancements in material science.[4] |

| ChemicalBook | 98%, 99%min | A platform listing multiple suppliers, primarily for bulk quantities.[1] |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in experimental setups.

| Property | Value | Reference |

| CAS Number | 766-77-8 | [3] |

| Molecular Formula | C₈H₁₂Si | [3] |

| Molecular Weight | 136.27 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.889 g/mL at 25 °C | |

| Boiling Point | 157 °C at 744 mmHg | |

| Refractive Index | n20/D 1.497 | |

| Flash Point | 35 °C (95 °F) | [5] |

Impurity Profile

While a detailed Certificate of Analysis with a comprehensive list of impurities is supplier-specific and often proprietary, a general understanding of potential impurities can be inferred from the common synthesis routes. The primary methods for synthesizing this compound involve the reaction of a phenyl Grignard reagent with dichlorodimethylsilane or the reduction of chlorothis compound.

Potential Impurities and their Origin:

-

Unreacted Starting Materials: Residual dichlorodimethylsilane or chlorothis compound.

-

Solvent Residues: Ethereal solvents (e.g., diethyl ether, THF) used in Grignard reactions.

-

Byproducts of Grignard Reaction: Biphenyl (from coupling of the Grignard reagent) and siloxanes (from reaction with trace water).

-

Byproducts of Reduction: Residual reducing agents or their byproducts.

-

Siloxanes: Formed by the hydrolysis of the Si-H bond upon exposure to moisture.

Typical Analytical Methods for Purity Assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for identifying and quantifying volatile impurities.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation and can be used to detect and quantify impurities with distinct spectral signatures.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of the Si-H bond and characteristic functional groups of potential impurities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key organic transformations.

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are presented below.

Method 1: From Dichlorodimethylsilane and Phenylmagnesium Bromide [8]

This protocol describes the synthesis via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Dichlorodimethylsilane

-

n-Pentane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), prepare a solution of phenylmagnesium bromide by adding a solution of bromobenzene (1.14 mol) in anhydrous diethyl ether (200 mL) dropwise to a suspension of magnesium turnings (1.16 mol) in dry diethyl ether (100 mL).

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the mixture to 0 °C in an ice bath.

-

To the cooled Grignard solution, add a solution of dichlorodimethylsilane (1.07 mol) in diethyl ether (250 mL) as quickly as possible while maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 48 hours with vigorous stirring.

-

Cool the mixture to room temperature and add n-pentane (500 mL).

-

Filter the mixture through a pad of diatomaceous earth to remove the magnesium salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by distillation to obtain this compound as a colorless liquid.

Method 2: Reduction of Chlorothis compound [8]

This protocol details the synthesis via reduction of the corresponding chlorosilane.

Materials:

-

Chlorothis compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Nitrogen gas for inert atmosphere

Procedure:

-

Under a nitrogen atmosphere, add a solution of chlorothis compound (10 mL) in anhydrous diethyl ether (70 mL) to a suspension of lithium aluminum hydride (0.9 g) in dry diethyl ether (20 mL).

-

Heat the reaction mixture under reflux for 22 hours.

-

After cooling, perform a standard aqueous workup to quench the excess LAH.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

-

Remove the solvent by distillation.

-

Purify the residue by distillation to yield this compound.

Application in Hydrosilylation of Alkenes

This compound is a common reagent in the hydrosilylation of alkenes to form alkylsilanes. The following is a general protocol for a copper-catalyzed hydrosilylation.[9]

Materials:

-

Alkene (e.g., 1-octene)

-

This compound

-

Copper(I) acetate (Cu(OAc)) or Copper(II) acetylacetonate (Cu(acac)₂) as a catalyst precursor

-

A phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane - dppp)

-

Anhydrous solvent (e.g., THF or toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, dissolve the copper catalyst precursor (e.g., Cu(acac)₂, 0.01 mmol) and the phosphine ligand (e.g., dppp, 0.01 mmol) in the anhydrous solvent (0.3 mL).

-

Add this compound (0.4 mmol) to the catalyst mixture and stir for 30 minutes at room temperature.

-

Add the alkene (0.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (typically several hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, add a suitable solvent like ethyl acetate, and filter to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Application as a Reducing Agent for Esters

This compound, in combination with a suitable catalyst, can be used for the reduction of esters to alcohols.[10]

Materials:

-

Ester (e.g., ethyl benzoate)

-

This compound

-

Rhodium catalyst (e.g., [RhCl(PPh₃)₃], Wilkinson's catalyst)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ester and the rhodium catalyst in the anhydrous solvent.

-

Add this compound to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with a suitable workup procedure.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Application as a Protecting Group for Alcohols

This compound can be used to protect alcohols as dimethylphenylsilyl ethers, which are stable to a variety of reaction conditions.[11][12]

Materials:

-

Alcohol

-

This compound

-

A catalyst (e.g., a rhodium complex) or an activating agent

-

Anhydrous, non-protic solvent (e.g., dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure for Protection:

-

Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.

-

Add the catalyst or activating agent.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the protection is complete (monitor by TLC).

-

Work up the reaction mixture as appropriate for the specific catalyst and substrate.

-

Purify the resulting dimethylphenylsilyl ether by column chromatography.

Procedure for Deprotection:

Dimethylphenylsilyl ethers can be cleaved to regenerate the alcohol using a fluoride source.

Materials:

-

Dimethylphenylsilyl ether

-

Tetrabutylammonium fluoride (TBAF) solution in THF

-

THF

Procedure:

-

Dissolve the dimethylphenylsilyl ether in THF.

-

Add the TBAF solution at room temperature.

-

Stir the mixture until the deprotection is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving this compound.

Caption: Synthesis pathways for this compound.

Caption: Workflow for copper-catalyzed hydrosilylation.

Caption: Pathway for ester reduction using DMPS.

Caption: Logic of using DMPS as a protecting group.

References

- 1. This compound | 766-77-8 [chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound = 98 766-77-8 [sigmaaldrich.com]

- 6. This compound | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes [organic-chemistry.org]

- 10. Silane Reduction of... - Gelest [technical.gelest.com]

- 11. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes: Stereoselective Hydrosilylation of Alkenes with Dimethylphenylsilane

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, is a cornerstone of organosilicon chemistry. When performed in a stereoselective manner, it provides a powerful route to chiral organosilanes, which are versatile intermediates in organic synthesis. These can be subsequently transformed into a variety of valuable chiral compounds, such as alcohols, with retention of configuration. Dimethylphenylsilane is a commonly employed hydrosilylating agent in these transformations due to its favorable reactivity and the stability of the resulting silyl ethers. This document provides detailed application notes and protocols for the stereoselective hydrosilylation of alkenes using this compound, targeted towards researchers, scientists, and professionals in drug development.

Core Concepts and Mechanisms

The stereoselective hydrosilylation of alkenes is typically achieved through the use of a chiral catalyst, most commonly based on transition metals such as rhodium, palladium, platinum, or iridium.[1][2] The catalyst, bearing a chiral ligand, coordinates to both the alkene and the silane, facilitating the regio- and stereoselective addition of the Si-H bond. The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the silane to the metal center, followed by alkene insertion and subsequent reductive elimination of the alkylsilane product. The choice of catalyst, chiral ligand, solvent, and temperature are all critical parameters that influence the yield and stereoselectivity of the reaction.

Applications in Synthesis

The primary application of stereoselective hydrosilylation lies in the synthesis of chiral building blocks. The resulting chiral organosilanes can undergo a variety of transformations. For instance, the silicon-carbon bond can be oxidatively cleaved to afford chiral alcohols with high enantiopurity, a transformation that proceeds with retention of configuration at the carbon center.[2] This two-step sequence effectively serves as an asymmetric hydration of an alkene.

Experimental Data Summary

The following tables summarize quantitative data from representative studies on the stereoselective hydrosilylation of alkenes using this compound and related silanes.

Table 1: Rhodium-Catalyzed Asymmetric Si-H Insertion of a Diyne [3]

| Entry | Substrate (Alkene precursor) | Silane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Diynal A1 | Dimethyl(phenyl)silane | Rh₂(S-TCPTTL)₄ (0.5) | Toluene | 12 | 98 | >99 |

| 2 | Diynal A1 | Diphenylsilane | Rh₂(S-TCPTTL)₄ (0.5) | Toluene | 12 | 85 | 98 |